molecular formula C15H15N5O2S B2620987 N-(4-ethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-69-4

N-(4-ethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2620987
CAS No.: 878066-69-4
M. Wt: 329.38
InChI Key: NPKNJJGNKMSTMK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-9-3-5-10(6-4-9)17-12(21)8-23-15-18-13-11(7-16-20-13)14(22)19-15/h3-7H,2,8H2,1H3,(H,17,21)(H2,16,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKNJJGNKMSTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves a multi-step process:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the condensation of 3-amino-4-cyanopyrazole with formamide under reflux conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a suitable thiol, such as 2-chloroacetamide, in the presence of a base like potassium carbonate (K2CO3) to form the thioether linkage.

    N-Arylation: The final step involves the N-arylation of the thioether intermediate with 4-ethylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, the compound’s anticancer properties are of significant interest. It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for further development as an anticancer drug. Additionally, its anti-inflammatory and antimicrobial activities broaden its potential therapeutic applications.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a versatile candidate for various applications in these fields.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the inhibition of the NF-κB pathway and the activation of caspases, which are crucial for the apoptotic process.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
  • N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Uniqueness

N-(4-ethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide stands out due to the presence of the ethyl group on the phenyl ring, which can influence its biological activity and pharmacokinetic properties. This subtle structural variation can lead to differences in potency, selectivity, and overall therapeutic potential compared to its analogs.

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